
N1-Methylpseudouridine: A Technical Guide to
its Biochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N1-Methyl ara-uridine

Cat. No.: B12404889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N1-Methylpseudouridine (m1Ψ) has emerged as a critical component in the development of

mRNA-based therapeutics and vaccines, most notably in the FDA-approved COVID-19 mRNA

vaccines.[1][2] This hypermodified pyrimidine nucleoside, a derivative of pseudouridine (Ψ),

confers significant advantages to synthetic mRNA molecules by enhancing their translational

capacity, increasing biological stability, and reducing their inherent immunogenicity.[3][4] This

guide provides an in-depth exploration of the core biochemical properties of m1Ψ, supported

by quantitative data, detailed experimental methodologies, and visual representations of key

biological pathways and workflows.

Core Biochemical Properties of N1-
Methylpseudouridine
Structure and Impact on RNA Conformation
N1-Methylpseudouridine is an isomer of uridine where the C5 carbon of the uracil base is

attached to the C1' of the ribose sugar, a feature it shares with pseudouridine.[1] The key

distinction is the addition of a methyl group at the N1 position of the uracil base.[1][2] This

modification has profound effects on RNA structure and function. The C-glycosidic bond in both

Ψ and m1Ψ allows for greater rotational freedom between the nucleobase and the sugar

compared to the N-glycosidic bond in uridine.[1] This increased flexibility contributes to better
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base-stacking and duplex stability.[1] Molecular dynamics studies have indicated that m1Ψ

induces a higher stabilization effect on double-stranded RNA (dsRNA) than pseudouridine,

attributed to stronger stacking and base pair interactions.[1]

Enhanced Translational Efficiency
The incorporation of m1Ψ into mRNA molecules significantly boosts protein expression.[4][5]

This enhancement is achieved through a combination of mechanisms that are both dependent

and independent of the eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation pathway.[5]

In essence, m1Ψ-modified mRNA increases the density of ribosomes on the transcript,

suggesting that it makes the mRNA more permissive for translation initiation, potentially by

favoring ribosome recycling on the same mRNA or facilitating de novo ribosome recruitment.[5]

[6]

While generally enhancing translation, it's noteworthy that for some specific mRNA sequences,

m1Ψ may not improve or could even perform worse than uridine.[7] Additionally, recent studies

have suggested that m1Ψ can introduce "slippery sequences" that may lead to ribosomal

frameshifting, an issue that can be mitigated by synonymous codon replacement.[2]

Reduced Immunogenicity
A primary obstacle in the therapeutic application of in vitro transcribed (IVT) mRNA is its

potential to trigger an innate immune response.[7] The host cell possesses pattern recognition

receptors (PRRs) such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors

(RLRs) like RIG-I and MDA5, which can recognize foreign RNA and initiate an inflammatory

cascade.[7][8] This immune activation can lead to the degradation of the mRNA therapeutic

and a shutdown of protein translation.[7]

The incorporation of m1Ψ into mRNA transcripts significantly blunts this immune recognition.[7]

[8] The proposed mechanisms for this reduced immunogenicity include:

Altered RNA Structure: The structural changes induced by m1Ψ may prevent efficient

binding to and activation of PRRs.[7] For instance, the methyl group on m1Ψ can create

steric hindrance that interferes with TLR7 binding.[7]

Evasion of Immune Sensors: m1Ψ-modified mRNA is less effective at activating TLR3, a

sensor of double-stranded RNA that can be a byproduct of in vitro transcription.[7]
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Suppression of PKR Pathway: Unmodified mRNA can activate protein kinase R (PKR),

which then phosphorylates eIF2α, leading to a general inhibition of translation.[5] By evading

PKR activation, m1Ψ-containing mRNA circumvents this translational repression.[5][9]

Increased mRNA Stability
While some studies suggest that m1Ψ modification can enhance mRNA stability, others have

found that in certain cell-free systems, both unmodified and m1Ψ-modified mRNAs exhibit

considerable stability, with over 50% remaining intact after 150 minutes.[5] The enhanced

protein output observed with m1Ψ-mRNA is often more directly attributed to its profound effects

on translation efficiency and reduced immunogenicity rather than a dramatic increase in

intrinsic stability.[3][5] However, the reduction in immune-mediated degradation pathways

contributes to a longer functional half-life of the mRNA within the cell.[8]

Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the impact of

N1-methylpseudouridine on mRNA properties.

Modification
Fold Increase in
Protein Expression
(vs. Unmodified)

Cell Type/System Reference

m1Ψ ~13-fold Cell Lines/Mice [6]

m5C/m1Ψ ~44-fold Cell Lines/Mice [6]

Ψ 10 to 100-fold Cell Culture [9]

m1Ψ (vs. Ψ) > 10-fold Cell Culture [9]

Table 1: Enhancement of Protein Expression by mRNA Modifications. This table illustrates the

significant increase in protein expression achieved by incorporating modified nucleosides, with

m1Ψ showing superior performance, especially in combination with 5-methylcytidine (m5C).
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Vaccine Efficacy Modification Reference

CVnCoV (unmodified

mRNA)
48% None [1]

Pfizer-BioNTech

(m1Ψ-modified)
~95%

N1-

Methylpseudouridine
[1]

Moderna (m1Ψ-

modified)
~95%

N1-

Methylpseudouridine
[1]

Table 2: Efficacy of COVID-19 mRNA Vaccines. This table highlights the dramatic difference in

clinical efficacy between an unmodified mRNA vaccine and those utilizing N1-

methylpseudouridine, underscoring the critical role of this modification in vaccine development.

Key Experimental Protocols
In Vitro Transcription for m1Ψ-Modified mRNA Synthesis
This protocol outlines the general steps for producing mRNA with complete substitution of

uridine with N1-methylpseudouridine.

1. Plasmid DNA Template Preparation:

A plasmid containing the gene of interest downstream of a T7 RNA polymerase promoter is
constructed.
The plasmid is linearized downstream of the desired mRNA sequence to ensure a defined
transcript length.[10]
Successful linearization is confirmed by gel electrophoresis.[10]

2. In Vitro Transcription Reaction:

The reaction is assembled with the linearized DNA template, T7 RNA polymerase, and a
mixture of nucleotide triphosphates (NTPs): ATP, GTP, CTP, and N1-methylpseudouridine
triphosphate (m1ΨTP) in place of UTP.[3][11]
A cap analog (e.g., ARCA) can be included to produce 5'-capped mRNA, which is essential
for efficient translation in eukaryotic cells.
The reaction is incubated at 37°C.
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3. mRNA Purification and Quality Control:

The synthesized mRNA is purified to remove enzymes, unincorporated NTPs, and the DNA
template. This can be achieved using methods like lithium chloride precipitation or silica-
based columns.
The integrity and size of the mRNA transcript are verified using denaturing agarose gel
electrophoresis or a Bioanalyzer.[10]
The concentration of the purified mRNA is determined by UV spectrophotometry.

In Vitro Translation Assay
This protocol describes a method to assess the translational efficiency of m1Ψ-modified mRNA

in a cell-free system, such as rabbit reticulocyte lysate (RRL) or Krebs extracts.[5]

1. Reaction Setup:

The cell-free lysate is supplemented with an amino acid mixture (often lacking methionine if
radiolabeling with ³⁵S-methionine is planned) and an energy-regenerating system.
A defined amount of the mRNA to be tested (e.g., unmodified vs. m1Ψ-modified luciferase
mRNA) is added to the lysate.[5]

2. Translation Reaction:

The reaction mixture is incubated at a temperature optimal for the specific lysate (e.g., 30°C
for RRL).
Aliquots can be taken at various time points to analyze the kinetics of protein synthesis.

3. Protein Expression Analysis:

If a reporter protein like luciferase is used, its activity is measured using a luminometer after
adding the appropriate substrate.[12] The relative light units (RLU) correspond to the amount
of protein produced.
Alternatively, if radiolabeled amino acids were used, the translated proteins are separated by
SDS-PAGE, and the incorporated radioactivity is quantified by autoradiography or
phosphorimaging.

Cellular Immunogenicity Assay
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This protocol provides a framework for evaluating the immunogenic potential of m1Ψ-modified

mRNA in cultured cells.

1. Cell Culture and Transfection:

A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a
monocytic cell line like THP-1, is cultured.[10][13]
The cells are transfected with the test mRNAs (e.g., unmodified vs. m1Ψ-modified) using a
suitable transfection reagent (e.g., lipid nanoparticles).[13]

2. Incubation and Sample Collection:

The transfected cells are incubated for a specific period (e.g., 24 hours) to allow for an
immune response to develop.
After incubation, the cell culture supernatant is collected to measure secreted cytokines.
The cells are harvested to extract total RNA for gene expression analysis.

3. Immunogenicity Assessment:

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IFN-β, and
IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay
(ELISA).[13]
Gene Expression Analysis: The expression levels of genes involved in the innate immune
response (e.g., RIG-I, IFN-β) are measured by quantitative real-time PCR (qRT-PCR) from
the extracted cellular RNA.[8][13] A significant reduction in cytokine secretion and immune-
related gene expression for m1Ψ-modified mRNA compared to unmodified mRNA indicates
reduced immunogenicity.
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Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.
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Caption: Workflow for m1Ψ-mRNA synthesis and functional analysis.

Conclusion
N1-Methylpseudouridine represents a pivotal innovation in mRNA technology. Its ability to

concurrently enhance translation, increase stability, and mitigate the innate immune response
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has been instrumental in the successful clinical translation of mRNA vaccines and holds

immense promise for future therapeutic applications, including protein replacement therapies

and gene editing. A thorough understanding of its biochemical properties and the

methodologies used for its characterization is essential for researchers and developers aiming

to harness the full potential of mRNA-based medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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